

# Redoxal mechanism of action

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Redoxal

CAS No.: 52962-95-5

Cat. No.: S579831

Get Quote

## Core Mechanisms of Action

**Redoxal** exerts its effects through two primary, interconnected biological pathways.

### Inhibition of De Novo Pyrimidine Biosynthesis

**Redoxal** is a characterized inhibitor of the mitochondrial enzyme **Dihydroorotate Dehydrogenase (DHODH)** [1] [2]. DHODH catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, which is essential for the production of uridine monophosphate (UMP)—a precursor for all pyrimidine nucleotides [1].

- **Kinetics of Inhibition:** Studies on recombinant human and rat DHODH indicate that **Redoxal** exhibits a **mixed-type inhibition** pattern. This means it can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for its substrate and its catalytic rate [2].
- **Quantitative Inhibition Data:** | Parameter | Human DHODH | Rat DHODH | | :--- | :--- | :--- | | **Kic (Competitive Inhibition Constant)** | 402 nM | 116 nM | | **Kiu (Uncompetitive Inhibition Constant)** | 506 nM | 208 nM |

*Source: [2]. The lower Kic and Kiu values for rat DHODH suggest species-specific differences in inhibitory potency.*

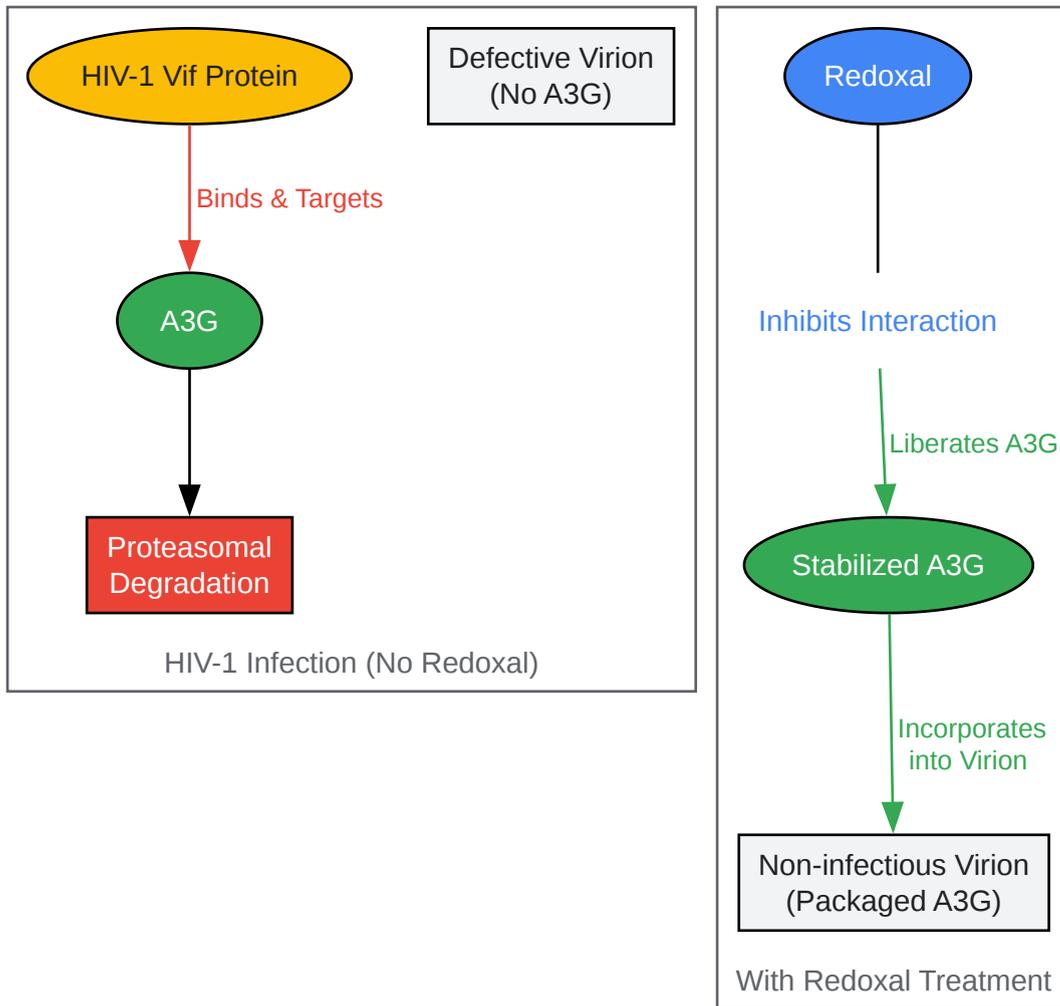
- **Specificity:** Importantly, in mitochondrial assays, **Redoxal** did not significantly inhibit NADH-induced respiration and had only a marginal effect on succinate-induced respiration. This indicates its effect is relatively specific to DHODH and does not broadly disrupt the mitochondrial electron transport chain at effective concentrations [2].

## Augmentation of Innate Antiviral Immunity via A3G Stabilization

A high-throughput screen identified **Redoxal** as a compound that inhibits the interaction between the HIV-1 protein Vif and the host restriction factor APOBEC3G (A3G) [1]. This interaction is a critical antiviral axis:

- **Physiological Vif-A3G Axis:** In HIV-1 infection, the viral infectivity factor (Vif) protein binds to A3G, targeting it for proteasomal degradation. This prevents A3G from being incorporated into new virions and neutralizes its antiviral effect [1].
- **A3G's Antiviral Action:** A3G is a cytidine deaminase that, when incorporated into virions, induces **G-to-A hypermutation** in the viral DNA during reverse transcription, effectively crippling the viral genome. It can also inhibit HIV-1 through deamination-independent mechanisms [1].
- **Redoxal's Intervention:** By disrupting the Vif-A3G interaction, **Redoxal stabilizes cellular A3G protein levels and increases its incorporation into newly produced virions**. This enhances A3G's innate antiviral activity, leading to potent inhibition of HIV-1 replication in human peripheral blood mononuclear cells (PBMCs) with an **IC<sub>50</sub> as low as 1.37 μM** and a **TC<sub>50</sub> >100 μM**, indicating a favorable therapeutic window [1].

The diagram below illustrates this core antiviral mechanism.



[Click to download full resolution via product page](#)

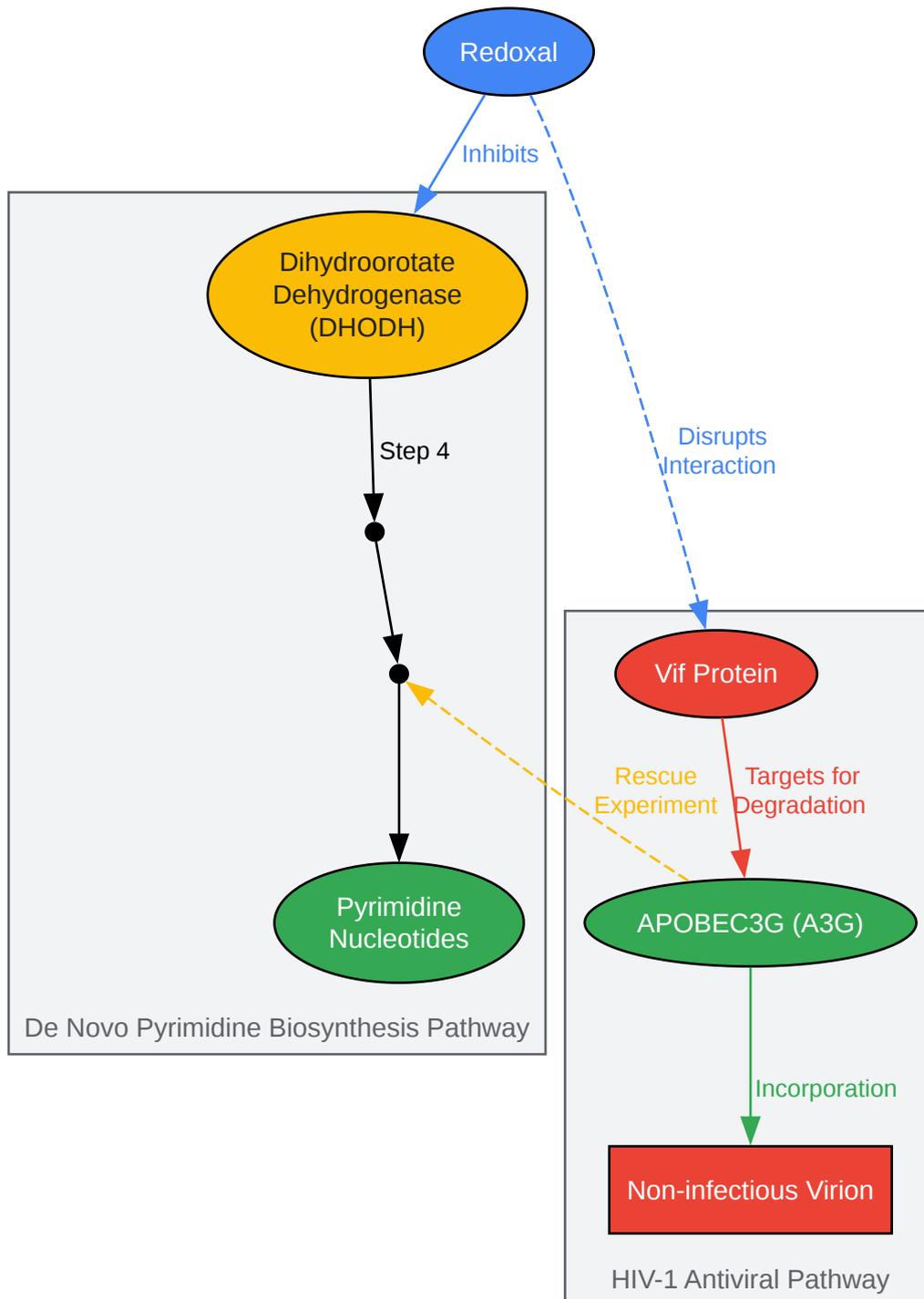
**Redoxal** inhibits Vif-A3G binding, stabilizing A3G and enabling its packaging into virions to block HIV-1 replication.

## Integration of Dual Mechanisms

Research suggests that the two primary mechanisms are functionally linked. The antiviral activity of **Redoxal** and its stabilization of A3G were diminished when cells were treated with **uridine or orotate**, which are intermediates in the pyrimidine biosynthesis pathway [1]. This rescue experiment indicates that **inhibition of de novo pyrimidine biosynthesis is upstream of A3G stabilization**, suggesting that

pyrimidine pool depletion or a related metabolic signal creates a cellular environment that favors the stabilization of A3G or enhances its antiviral function.

The following diagram integrates these findings into a unified signaling and metabolic pathway.



[Click to download full resolution via product page](#)

Proposed unified mechanism: **Redoxal** inhibits DHODH and disrupts Vif-A3G interaction; pyrimidine intermediate supplementation reverses A3G-mediated effects.

## Summary of Key Experimental Data

The table below summarizes quantitative findings from pivotal studies on **Redoxal**.

Assay / Parameter	System	Finding / Value	Significance
TR-FRET HTS [1]	GST-Vif / Biotin-A3G peptide	Hit compound identified	Confirmed direct inhibitor of Vif:A3G protein-protein interaction.
Antiviral Activity (IC <sub>50</sub> ) [1]	Human PBMCs, HIV-1Ba-L	<b>1.37 μM</b>	Potent inhibition of viral replication in primary cells.
Cytotoxicity (TC <sub>50</sub> ) [1]	Human PBMCs	<b>&gt;100 μM</b>	High therapeutic index indicates low cytotoxicity at effective doses.
DHODH Inhibition (K <sub>ic</sub> ) [2]	Recombinant Human Enzyme	<b>402 nM</b>	Mixed-type, non-competitive inhibition with high potency.
Rescue Experiment [1]	PBMCs + Uridine/Orotate	Diminished antiviral activity	Links pyrimidine biosynthesis inhibition to A3G-dependent antiviral effect.

## Detailed Experimental Protocols

For researchers seeking to replicate or build upon these findings, here is a summary of the key methodologies cited in the literature.

### TR-FRET High-Throughput Screening (HTS) Assay

This assay was used to identify **Redoxal** as an inhibitor of the Vif-A3G interaction [1].

- **Principle:** A time-resolved fluorescence resonance energy transfer (TR-FRET) assay detects the binding between two tagged proteins. Inhibition reduces the FRET signal.
- **Proteins:**
  - **GST-Vif (1-94 aa):** A purified protein fragment containing the A3G-binding domain of Vif, tagged with Glutathione-S-Transferase (GST).
  - **Biotinylated A3G peptide (110-148 aa):** A synthetic peptide encompassing the Vif-binding domain of A3G, tagged with biotin.
- **Detection System:**
  - **Donor:** Europium (Eu)-labeled anti-GST antibody.
  - **Acceptor:** Streptavidin-conjugated ULight dye.
- **Procedure:**
  - Incubate GST-Vif and biotin-A3G peptide in the presence or absence of test compounds (like **Redoxal**).
  - Add the Eu-anti-GST and Streptavidin-ULight detection mix.
  - If Vif and A3G bind, the Eu and Ulight are brought close, producing a FRET signal upon excitation.
  - Measure the emission ratio (acceptor/donor). A reduction in this ratio indicates successful inhibition of the Vif-A3G interaction.
- **Library Screened:** 307,520 compounds [1].

## Cell-Based Antiviral and Viability Assays

- **Cell Model:** Primary human Peripheral Blood Mononuclear Cells (PBMCs) [1].
- **Virus Strain:** HIV-1Ba-L, an R5-tropic strain that infects primary cells like macrophages [1].
- **Infection and Treatment:** PBMCs are infected with HIV-1Ba-L and treated with serial dilutions of **Redoxal**.
- **Readout for Antiviral Activity (IC<sub>50</sub>):** Measurement of viral replication, typically by quantifying p24 antigen levels in the culture supernatant via ELISA.
- **Readout for Cytotoxicity (TC<sub>50</sub>):** Assessment of cell viability using a standard assay like MTT or XTT, which measures metabolic activity. The TC<sub>50</sub> is the concentration that reduces cell viability by 50%.

## Research Implications and Future Directions

The dual mechanism of **Redoxal** positions it as a compelling lead compound for novel therapeutic strategies.

- **Novel Antiretroviral Target:** It validates the **Vif-A3G axis** as a druggable target for HIV-1 therapy, offering a mechanism distinct from current antiretroviral classes [1].

- **Host-Directed Therapy:** By targeting a host enzyme (DHODH) and a host restriction factor (A3G), **Redoxal** represents a host-directed therapy (HDT) approach. This could potentially present a higher genetic barrier to the development of viral resistance [1].
- **A3G-Independent Activity:** The presence of some antiviral activity even in the absence of A3G suggests **Redoxal** may have additional, yet-to-be-defined mechanisms, warranting further investigation [1].
- **Broader Therapeutic Potential:** Given the role of DHODH in proliferating cells and the immune system, and the involvement of redox signaling in various diseases, the principles uncovered by studying **Redoxal** could inform research in **oncology, virology (beyond HIV), and immunology** [3] [4] [5].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Redoxal, an Inhibitor of De Novo Pyrimidine Biosynthesis ... [pmc.ncbi.nlm.nih.gov]
2. Redoxal as a new leadstructure for dihydroorotate ... [sciencedirect.com]
3. Small-molecule redox modulators with anticancer activity [sciencedirect.com]
4. Redox signaling at the crossroads of human health and disease [pmc.ncbi.nlm.nih.gov]
5. Redox-Based Targeting of Signaling Pathways as a ... [mdpi.com]

To cite this document: Smolecule. [Redoxal mechanism of action]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b579831#redoxal-mechanism-of-action>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)